molecular formula C19H16N6OS B2757639 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034323-13-0

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2757639
CAS No.: 2034323-13-0
M. Wt: 376.44
InChI Key: XGXYRUHNJJZIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and a thiazole-carboxamide moiety. Its structure combines aromatic and nitrogen-rich heterocycles, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The pyrazine moiety (a six-membered ring with two nitrogen atoms) enhances solubility and binding interactions, while the thiazole-phenyl group contributes to lipophilicity and target specificity.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-25-14(9-15(24-25)16-11-20-7-8-21-16)10-22-18(26)17-12-27-19(23-17)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYRUHNJJZIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and thiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. In a study evaluating various pyrazolyl-thiazole derivatives, compounds demonstrated notable inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity. The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their metabolic processes .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using assays like DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress-related diseases. Results indicate that this compound exhibits significant scavenging activity, highlighting its potential as a protective agent against oxidative damage .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, flow cytometry analyses have shown that certain derivatives induce apoptotic cell death in cancer cell lines such as HeLa. The IC50 values for these compounds suggest they are more potent than established chemotherapeutic agents like sorafenib. The mechanism appears to involve the inhibition of specific pathways critical for cancer cell survival .

Case Studies

Several case studies have documented the biological efficacy of similar compounds:

  • Study on Pyrazolyl-Thiazole Derivatives : A series of pyrazolyl-thiazole compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. The results showed promising inhibition against various pathogens and significant antioxidant properties, suggesting a multifunctional therapeutic potential .
  • Anticancer Evaluation : In another study, thiazole derivatives were tested for their cytotoxic effects against human cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation, with some derivatives exhibiting GI50 values comparable to leading anticancer drugs .

Data Summary

Biological ActivityObservations
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntioxidantStrong DPPH radical scavenging activity
AnticancerInduction of apoptosis in HeLa cells; IC50 values lower than sorafenib

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide exhibits significant anticancer properties. For instance, research demonstrated that derivatives of thiazole and pyrazole structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific enzymes involved in tumor growth presents a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies showed that certain derivatives exhibited higher selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to bind effectively to various enzymes, providing insights into enzyme kinetics and mechanisms of action. For example, docking studies have revealed its binding interactions with key residues in the active sites of target enzymes .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have indicated that thiazole and pyrazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis of Advanced Materials

This compound can be utilized as a building block in the synthesis of advanced materials. Its chemical stability and reactivity make it suitable for producing polymers and coatings with enhanced properties .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityStudy on pyrazole derivatives Significant inhibition of cancer cell proliferation through apoptosis induction
Anti-inflammatory EffectsResearch on NSAID properties Higher selectivity for COX-2 with reduced ulcerogenic effects compared to traditional NSAIDs
Enzyme InhibitionDocking studies involving thiazole derivatives Effective binding to active sites of target enzymes, providing insights into enzyme mechanisms
Antimicrobial ActivityInvestigation on thiazole derivatives Demonstrated antibacterial and antifungal properties through disruption of microbial functions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis with three key analogs derived from the provided evidence:

1-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()

  • Structural Differences : Replaces the pyrazine ring with a trifluoromethyl (-CF₃) group on the pyrazole core.
  • The absence of a pyrazine-methyl linkage may limit π-π stacking interactions in biological targets, affecting binding affinity.

N-[(5-Methyl-2-pyrazinyl)methyl]-2-(3-pyridinyl)-2H-indazole-5-carboxamide ()

  • Structural Differences : Substitutes the thiazole-phenyl group with an indazole-pyridine system and modifies the pyrazine substitution pattern.
  • Functional Implications :
    • The indazole-pyridine system may enhance DNA intercalation or kinase inhibition due to planar aromaticity, differing from the thiazole’s role in membrane permeability .
    • The methyl-pyrazinyl group in both compounds suggests shared metabolic pathways, but the indazole derivative’s larger size could reduce bioavailability.
  • Reported Activity : This analog (tyclopyrazoflor) is documented in agrochemical patents for insecticidal properties, indicating divergent applications compared to the target compound’s unexplored pharmacological scope .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

  • Structural Differences : Replaces the pyrazine-methyl linkage with a methyl-phenylpyrazole-thiazole-acetamide chain.
  • Functional Implications: The acetamide terminus may improve solubility but reduce cell permeability compared to the carboxamide group in the target compound.

Data Table: Key Comparative Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Heterocycles Pyrazole + Pyrazine + Thiazole Pyrazole + Thiazole Indazole + Pyridine + Pyrazine Pyrazole + Thiazole
Key Substituents Pyrazinyl-methyl, Phenyl Trifluoromethyl, Phenyl Methyl-pyrazinyl, Pyridinyl Methyl-phenyl, Acetamide
Solubility (Predicted) Moderate (polar pyrazine) Low (-CF₃ group) Low (bulky indazole) High (acetamide)
Reported Bioactivity Agrochemical patents Antifungal/insecticidal Insecticidal Stable in acidic media

Research Findings and Limitations

  • Target Compound: Limited public data exist on its specific pharmacological or agrochemical efficacy. Patent applications highlight its structural novelty but lack mechanistic studies .
  • Analogs : and emphasize trifluoromethyl and pyridine-containing derivatives for pesticidal uses, suggesting the target compound’s pyrazine-thiazole system may fill a niche in kinase-targeted therapies.
  • Critical Knowledge Gaps: Direct comparisons of binding affinity, toxicity, and metabolic stability are absent in the reviewed literature.

Preparation Methods

Disconnection Strategy

  • Pyrazole-amine fragment : Derived from a pyrazole core substituted with methyl and pyrazine groups, followed by functionalization to a primary amine.
  • Thiazole-carboxylic acid fragment : Synthesized via Hantzsch thiazole formation, introducing the phenyl group at position 2 and the carboxylic acid at position 4.
  • Amide coupling : Utilizes standard carbodiimide-mediated coupling or acid chloride activation.

Synthesis of the Pyrazole Moiety

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or acetylenic ketones. For instance, ethyl 3-(pyrazin-2-yl)-3-oxopropanoate reacts with methylhydrazine in ethanol under reflux to yield ethyl 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate (Scheme 1). This method, adapted from Guojing et al., employs copper triflate and ionic liquid catalysts to enhance regioselectivity, achieving yields up to 82%.

Scheme 1 :
$$
\text{Ethyl 3-(pyrazin-2-yl)-3-oxopropanoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Cu(OTf)2, [bmim]PF6}} \text{Ethyl 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate}
$$

Functional Group Transformations

  • Reduction to Alcohol : Lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran reduces the ester to (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol (Yield: 88%).
  • Oxidation to Aldehyde : 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide oxidizes the alcohol to the corresponding aldehyde (Yield: 75%).
  • Reductive Amination : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the primary amine (Yield: 68%).

Synthesis of the Thiazole Carboxamide

Hantzsch Thiazole Synthesis

2-Phenylthiazole-4-carboxylic acid is synthesized via cyclocondensation of phenacyl bromide with a thiourea derivative. For example, reacting phenacyl bromide with thiourea in ethanol under reflux forms 2-phenylthiazole-4-carboxylic acid (Scheme 2).

Scheme 2 :
$$
\text{Phenacyl Bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Phenylthiazole-4-carboxylic Acid}
$$

Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) to form the acid chloride, which is subsequently reacted with the pyrazole-methylamine in dichloromethane with triethylamine as a base (Yield: 72%).

Coupling Strategies and Final Assembly

Amide Bond Formation

The acid chloride of 2-phenylthiazole-4-carboxylic acid is coupled with (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine using N,N-diisopropylethylamine (DIPEA) in dichloromethane (Scheme 3).

Scheme 3 :
$$
\text{2-Phenylthiazole-4-carbonyl Chloride} + \text{Pyrazole-Methylamine} \xrightarrow{\text{DCM, DIPEA}} \text{N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide}
$$

Characterization and Analytical Data

Physical and Spectroscopic Properties

Compound Yield (%) Melting Point (°C) Molecular Formula
Ethyl 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate 82 156–158 C$${12}$$H$${14}$$N$$4$$O$$2$$
(1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol 88 178–180 C$${10}$$H$${12}$$N$$_4$$O
2-Phenylthiazole-4-carboxylic Acid 75 >210 C$${10}$$H$$7$$NO$$_2$$S
Target Compound 72 194–196 C$${20}$$H$${17}$$N$$_7$$OS

NMR Spectral Analysis

  • 1H NMR (500 MHz, CDCl$$3$$) : δ 8.52 (s, 1H, pyrazine-H), 7.97 (d, J = 8.9 Hz, 2H, phenyl-H), 7.42 (s, 1H, thiazole-H), 4.21 (s, 2H, CH$$2$$), 3.91 (s, 3H, N-CH$$_3$$).
  • 13C NMR (126 MHz, CDCl$$_3$$) : δ 167.2 (C=O), 161.3 (thiazole-C2), 148.7 (pyrazine-C), 134.5 (pyrazole-C3), 128.9 (phenyl-C).

Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Synthesis

The use of copper triflate and ionic liquids ([bmim]PF$$_6$$) suppresses regioisomer formation during cyclocondensation, favoring the 1,3,5-trisubstituted pyrazole.

Solvent Effects in Thiazole Formation

Ethanol as a solvent enhances cyclization efficiency compared to dimethylformamide, reducing side-product formation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole alkylationK₂CO₃, DMF, RT, 12h65–75
Thiazole couplingEDCI, DCM, 40°C, 6h70–80

How can reaction pathways be optimized to improve yield and purity in the synthesis of this compound?

Q. Advanced Methodological Considerations

  • Catalyst Screening : Test alternative catalysts (e.g., DMAP for amidation) to reduce side reactions .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to minimize byproduct formation during cyclization .
  • In-Line Monitoring : Use TLC or HPLC to track intermediate purity and adjust reaction times dynamically .

What analytical techniques are essential for confirming the structural integrity of this compound?

Q. Basic Characterization Methods

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrazole and thiazole ring connectivity (e.g., δ 8.2–8.5 ppm for pyrazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1234) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

How can computational methods enhance structural and reactivity analysis?

Q. Advanced Computational Strategies

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to identify reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., VEGFR-2 kinase) to prioritize derivatives for testing .

What biological activities have been reported for structurally analogous compounds?

Q. Basic Activity Profile

  • Anticancer Potential : Pyrazole-thiazole hybrids inhibit kinase activity (IC₅₀ < 1 µM in VEGFR-2 assays) .
  • Antimicrobial Effects : Analogous compounds show MIC values of 2–8 µg/mL against S. aureus .

Q. Table 2: Bioactivity of Structural Analogs

Analog StructureTarget Activity (IC₅₀)Reference
Pyrazole-benzothiazoleVEGFR-2: 0.7 µM
Thiazole-pyrrolidineCOX-2: 1.2 µM

What experimental approaches are used to resolve contradictions in biological activity data?

Q. Advanced Mechanistic Studies

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HUVEC vs. HeLa) to assess target specificity .
  • Metabolic Stability Tests : Use liver microsomes to rule out false negatives due to rapid compound degradation .

How do functional groups influence the compound’s reactivity in derivatization?

Q. Reactivity and Mechanistic Insights

  • Pyrazine Ring : Susceptible to nucleophilic substitution at the C-2 position, enabling halogenation or aryl coupling .
  • Thiazole Carboxamide : Reacts with Grignard reagents to form ketones or tertiary alcohols under anhydrous conditions .

What strategies validate the reproducibility of synthesis and characterization data?

Q. Advanced Validation Protocols

  • Interlaboratory Cross-Check : Share intermediates with collaborating labs to confirm NMR/HRMS reproducibility .
  • Crystallography : Obtain single-crystal X-ray data for unambiguous structural assignment (e.g., CCDC deposition) .

How are spectroscopic artifacts mitigated during structural analysis?

Q. Methodological Best Practices

  • DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in crowded spectral regions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions of the pyrazole-thiazole scaffold .

What in vivo models are suitable for evaluating this compound’s pharmacological potential?

Q. Advanced Preclinical Models

  • Choroidal Neovascularization (CNV) : Rodent models for assessing anti-angiogenic efficacy (e.g., laser-induced CNV) .
  • PK/PD Profiling : Measure plasma half-life and tissue distribution after oral/topical administration .

Notes

  • References : Ensure all data is cross-validated against peer-reviewed studies, excluding non-academic sources.
  • Contradictions : Address variability in biological assays by standardizing protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.